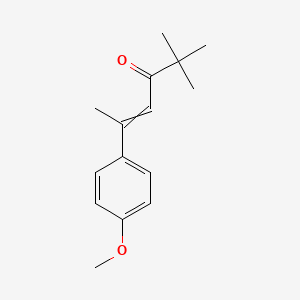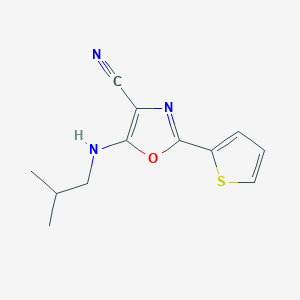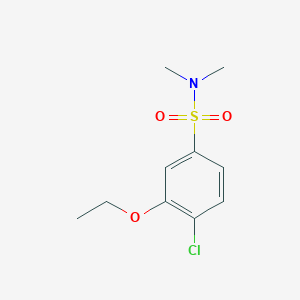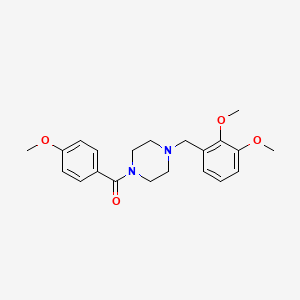
1-(2-methyl-3-furoyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-3-furoyl)-1H-benzimidazole, also known as MBZ, is a benzimidazole derivative that has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in treating various diseases, including cancer, diabetes, and infectious diseases. In
作用機序
The exact mechanism of action of 1-(2-methyl-3-furoyl)-1H-benzimidazole is not fully understood. However, it has been proposed that 1-(2-methyl-3-furoyl)-1H-benzimidazole exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of the caspase pathway. 1-(2-methyl-3-furoyl)-1H-benzimidazole has also been found to inhibit the activity of various enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and anti-oxidant effects. Additionally, 1-(2-methyl-3-furoyl)-1H-benzimidazole has been shown to inhibit the replication of viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
1-(2-methyl-3-furoyl)-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation and oxidative stress. Additionally, 1-(2-methyl-3-furoyl)-1H-benzimidazole has been found to inhibit the replication of viruses, making it a potential candidate for treating viral infections.
実験室実験の利点と制限
One of the advantages of using 1-(2-methyl-3-furoyl)-1H-benzimidazole in lab experiments is its low toxicity and high selectivity towards cancer cells. Additionally, 1-(2-methyl-3-furoyl)-1H-benzimidazole has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for treating various inflammatory diseases. However, one of the limitations of using 1-(2-methyl-3-furoyl)-1H-benzimidazole in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-(2-methyl-3-furoyl)-1H-benzimidazole. One area of research could focus on improving the solubility of 1-(2-methyl-3-furoyl)-1H-benzimidazole to make it more suitable for in vivo studies. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 1-(2-methyl-3-furoyl)-1H-benzimidazole and to identify its molecular targets. Another area of research could focus on developing novel derivatives of 1-(2-methyl-3-furoyl)-1H-benzimidazole with improved efficacy and selectivity towards specific diseases. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 1-(2-methyl-3-furoyl)-1H-benzimidazole in treating various diseases.
合成法
The synthesis of 1-(2-methyl-3-furoyl)-1H-benzimidazole involves the condensation of 2-methyl-3-furoic acid with o-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure 1-(2-methyl-3-furoyl)-1H-benzimidazole.
科学的研究の応用
1-(2-methyl-3-furoyl)-1H-benzimidazole has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 1-(2-methyl-3-furoyl)-1H-benzimidazole has also been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for treating various inflammatory diseases. Additionally, 1-(2-methyl-3-furoyl)-1H-benzimidazole has been shown to inhibit the replication of viruses such as hepatitis B and C, making it a potential candidate for treating viral infections.
特性
IUPAC Name |
benzimidazol-1-yl-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-10(6-7-17-9)13(16)15-8-14-11-4-2-3-5-12(11)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMFONOAMBWBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-3-furoyl)-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)

![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)

![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)


![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)
![4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)




